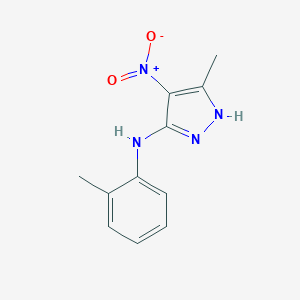
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole, also known as NMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. NMT is a heterocyclic compound that contains a pyrazole ring, an aromatic ring, and a nitro group.
Mechanism of Action
The mechanism of action of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole is not fully understood. However, it has been proposed that 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. Additionally, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the degradation of cellular components and ultimately cell death.
Biochemical and Physiological Effects:
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole inhibits the activity of several protein kinases, including Akt, ERK1/2, and JNK. Additionally, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. In vivo studies have demonstrated that 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has antitumor activity in xenograft models of breast cancer and lung cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in lab experiments is its high purity level, which ensures reproducibility and accuracy of results. Additionally, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole is stable and can be easily synthesized using established methods. However, one limitation of using 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in lab experiments is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells. Therefore, caution should be taken when handling 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in lab experiments.
Future Directions
There are several future directions for the study of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole. One direction is the development of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole-based drugs for the treatment of cancer. Another direction is the investigation of the mechanism of action of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in more detail, which could lead to the development of more specific inhibitors of protein kinases. Additionally, the study of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in other scientific fields, such as materials science and nanotechnology, could reveal new applications for this compound.
Synthesis Methods
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole can be synthesized using various methods, including the reaction of 2-amino-4-methyl-5-nitrophenol with ethyl acetoacetate and hydrazine hydrate, followed by cyclization with acetic anhydride and 2-toluidine. Another method involves the reaction of 2-amino-4-methyl-5-nitrophenol with ethyl acetoacetate and hydrazine hydrate, followed by cyclization with acetic anhydride and 2-bromo-4-methylphenol. Both methods yield 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole with a high purity level.
Scientific Research Applications
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been extensively studied for its potential application in various scientific fields. In biochemistry, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. In pharmacology, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In medicinal chemistry, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been studied for its potential as a scaffold for the development of new drugs.
properties
Product Name |
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole |
|---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-7-5-3-4-6-9(7)12-11-10(15(16)17)8(2)13-14-11/h3-6H,1-2H3,(H2,12,13,14) |
InChI Key |
CHZNYFMSSZQZOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NNC(=C2[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC=CC=C1NC2=NNC(=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)


![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)





![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)